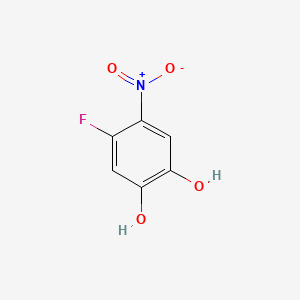

4-Fluoro-5-nitro-1,2-benzenediol

Description

Contextual Significance of Substituted Catechol Architectures in Organic Synthesis

Catechol and its derivatives are fundamental structural motifs found in numerous naturally occurring compounds and are pivotal in various sectors of the chemical industry. researchgate.net The vicinal hydroxyl groups of the catechol unit are key to its chemical reactivity and its ability to interact with other molecules, making it a valuable building block in organic synthesis. Substituted catechols are integral to the structure of many biomedical compounds and are used in the development of functional materials. researchgate.net

The synthesis of specifically substituted catechols is an area of considerable research interest. researchgate.netnih.gov For instance, 4-substituted catechols have been synthesized as analogues of urushiol (B600771) (a component of poison ivy) to create robust, adhesive, and anticorrosive coatings through electropolymerization. nih.gov The catechol structure is also central to the function of catechol oxidase, a type-3 copper-containing metalloenzyme that catalyzes the oxidation of catechols to quinones. mdpi.com This bio-inorganic process inspires the development of synthetic catalysts for various oxidation reactions. mdpi.com The versatility of the catechol framework allows for its incorporation into complex molecules, driving the need for precise and efficient synthetic methodologies to access a wide array of substituted derivatives for diverse applications. researchgate.netacs.org

Role of Fluorine and Nitro Groups in Modulating Aromatic Reactivity and Electronic Structure

The introduction of fluorine and nitro groups onto an aromatic ring dramatically alters its chemical properties. numberanalytics.comnumberanalytics.com Both substituents are strongly electron-withdrawing, which significantly impacts the electron density and reactivity of the aromatic system. numberanalytics.comwikipedia.org

Fluorine: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can deactivate the aromatic ring towards electrophilic substitution. numberanalytics.comtandfonline.com However, in nucleophilic aromatic substitution (SNAr) reactions, this strong inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. stackexchange.com This makes an aryl fluoride (B91410) a surprisingly good substrate for SNAr, often more reactive than its chloro or bromo analogues, despite fluoride being a poor leaving group in other contexts. stackexchange.comwikipedia.org The incorporation of fluorine can also enhance metabolic stability and binding affinity in medicinal chemistry, making fluorinated aromatics highly valuable in drug discovery. tandfonline.comnih.gov

Nitro Group: The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.orgnih.gov It deactivates the aromatic ring towards electrophilic attack to an even greater extent than fluorine and directs incoming electrophiles to the meta position. nih.govcsbsju.edu Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. wikipedia.org The nitro group's ability to be reduced to an amino group (–NH₂) is a cornerstone of synthetic chemistry, providing a pathway to anilines, which are precursors to dyes, pharmaceuticals, and other important chemicals. csbsju.edu

In 4-fluoro-5-nitro-1,2-benzenediol, the combined electron-withdrawing power of the fluorine and nitro groups profoundly influences the catechol ring, modifying the acidity of the hydroxyl protons and activating the ring for specific chemical transformations.

| Functional Group | Primary Electronic Effect | Influence on Aromatic Ring Reactivity |

| Fluorine (-F) | Strong negative inductive effect (-I) | Deactivates towards electrophilic substitution; Activates towards nucleophilic substitution by stabilizing the Meisenheimer complex. numberanalytics.comstackexchange.com |

| Nitro (-NO₂) | Strong negative inductive (-I) and resonance (-M) effects | Strongly deactivates towards electrophilic substitution (meta-directing); Strongly activates towards nucleophilic substitution (ortho/para). wikipedia.orgnih.govcsbsju.edu |

This table summarizes the electronic effects of fluorine and nitro substituents on an aromatic ring.

Overview of Contemporary Research Trends in Aromatic Diol Functionalization

The selective functionalization of diols, including aromatic diols like catechols, presents a persistent challenge in organic synthesis. rsc.orgresearchgate.net The difficulty arises from the similar reactivity of the multiple hydroxyl groups, making it hard to modify one in the presence of others without resorting to complex protection-deprotection strategies. rsc.orgrsc.org

Contemporary research focuses on developing highly regioselective catalytic methods to overcome this challenge. Organocatalysis has emerged as a powerful tool, utilizing small organic molecules to achieve selective transformations under mild conditions. rsc.orgresearchgate.netrsc.org Catalysts based on N-heterocycles, boron, and phosphorus have shown promise in distinguishing between electronically and sterically similar hydroxyl groups. rsc.orgrsc.org These catalysts operate through various mechanisms, including the formation of key intermediates that activate a specific hydroxyl group for subsequent reaction. rsc.org

Another significant trend is the use of photoredox catalysis for diol functionalization. rsc.org These methods leverage light energy to generate reactive intermediates, enabling unique and selective transformations that are often difficult to achieve with traditional thermal methods. The goal of this research is to create more efficient, sustainable, and atom-economical synthetic routes to valuable polyol-containing molecules, avoiding the use of stoichiometric reagents and minimizing waste. rsc.orgrsc.org Developing these selective methods is crucial for the synthesis of complex natural products, pharmaceuticals, and advanced materials where precise control over functional group manipulation is paramount. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H4FNO4 |

|---|---|

Molecular Weight |

173.10 g/mol |

IUPAC Name |

4-fluoro-5-nitrobenzene-1,2-diol |

InChI |

InChI=1S/C6H4FNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H |

InChI Key |

XCOZTQNCMWBDSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 5 Nitro 1,2 Benzenediol

Regioselective Synthesis Strategies for Multi-Substituted 1,2-Benzenediols

The synthesis of multi-substituted 1,2-benzenediols, also known as catechols, is a significant challenge in organic chemistry due to the need for precise control over the position of various functional groups on the aromatic ring. The reactivity of the catechol core, with its two electron-donating hydroxyl groups, makes it susceptible to oxidation and uncontrolled substitution. Therefore, regioselective synthesis strategies are paramount. These strategies can be broadly divided into two categories: direct functionalization of a pre-existing 1,2-benzenediol core and the construction of the ring with the desired substituents from acyclic precursors or other aromatic compounds. nih.govnih.gov Methods like palladium-catalyzed cross-coupling reactions and indium-catalyzed cyclotrimerization of alkynes have been developed for creating substituted benzenes with high regioselectivity, which can then be converted to the desired catechol derivatives. nih.govnih.gov

Direct Functionalization Approaches to the 1,2-Benzenediol Core

Direct functionalization involves starting with a catechol or a substituted catechol and introducing the remaining functional groups. This approach is attractive for its potential efficiency but requires careful management of reaction conditions to control the position of the incoming groups and prevent unwanted side reactions.

Introducing a nitro group onto a fluorinated catechol, such as 4-fluorocatechol (B1207897), is a direct method for approaching the target compound. The challenge lies in controlling the position of nitration. The electron-donating hydroxyl groups are strong activating groups and ortho-, para-directors, while the fluorine atom is a deactivating group but also an ortho-, para-director.

Research into the oxidation of catechols by nitrate (B79036) radicals (NO₃) at the air-water interface provides insight into this transformation. nih.gov These reactions can proceed rapidly to form nitrocatechols. nih.gov The process can occur through electron transfer from the catechol to the nitrate radical, forming a semiquinone radical intermediate, or via electrophilic attack of the radical on the aromatic ring. nih.gov For a substrate like 4-fluorocatechol, the powerful directing effect of the two hydroxyl groups would likely direct the incoming nitro group to the position adjacent to one of the hydroxyls. The presence of the fluoro group at position 4 would sterically and electronically influence the substitution to occur at position 5.

A common method for aromatic nitration involves using a mixture of nitric acid and a strong acid like sulfuric acid or trifluoromethanesulfonic acid. acs.org The reaction of 2-fluoro-1,4-dimethoxybenzene (a diether analogue of a fluorocatechol) with nitric acid selectively yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating that nitration can occur para to the fluorine atom. mdpi.com This suggests that direct nitration of 4-fluorocatechol could similarly place the nitro group at the 5-position, ortho to one hydroxyl group and meta to the other, guided by the combined electronic effects.

Table 1: Nitration Conditions for Fluorinated Aromatic Compounds

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-1,4-dimethoxybenzene | Nitric acid (64-66%) | 0 °C, 10 min | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% | mdpi.com |

An alternative direct approach is the fluorination of a nitrated catechol, specifically 4-nitrocatechol. Site-selective fluorination of aromatic C-H bonds is a challenging synthetic transformation. nih.gov Modern methods often rely on directing groups to achieve regioselectivity. nih.govrsc.orgrsc.org Hydroxyl groups can act as directing groups in certain fluorination reactions. rsc.org For 4-nitrocatechol, the hydroxyl groups at positions 1 and 2 could potentially direct an electrophilic fluorine source to an adjacent position. However, the strong deactivating effect of the nitro group at position 4 would make substitution at position 5 electronically unfavorable.

A more established method for introducing fluorine is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group itself (fluorodenitration). For instance, 3,5-dinitro-1-(pentafluorosulfanyl)benzene can be selectively converted to 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene by reacting it with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.orgnih.gov This suggests that if a precursor like 4,5-dinitrocatechol (B1339890) could be synthesized, a selective fluorodenitration might be possible, although controlling which nitro group is replaced would be a significant challenge.

Sequential Functionalization of Precursors to 4-Fluoro-5-nitro-1,2-benzenediol

This strategy involves building the molecule from a simpler, commercially available benzene (B151609) derivative that already contains one or two of the required functional groups. This multi-step approach often allows for more precise control over the final substitution pattern.

Starting with a nitroaromatic compound that already has a fluorine atom is a common strategy. A plausible precursor is 1-fluoro-4-nitrobenzene (B44160) or 2,4-difluoro-1-nitrobenzene. For example, a patented process details the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the drug Osimertinib. google.com This synthesis starts from 2,4-difluoro-1-nitrobenzene. google.com The first step is a nucleophilic aromatic substitution where one fluorine atom is replaced by a methoxy (B1213986) group, followed by reduction of the nitro group, acetylation, re-nitration, and finally hydrolysis to yield the product. google.com This multi-step sequence highlights how a readily available nitroaromatic with fluoro substituents can be extensively modified. google.com The synthesis of β-fluoro-β-nitrostyrenes and their subsequent reactions to form fluorinated pyrroles further illustrates the utility of fluorinated nitroaromatics as versatile starting materials. nih.gov

The final key transformation in a sequential synthesis would be the introduction of the two hydroxyl groups to form the catechol moiety. A logical precursor for this step would be a compound like 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The introduction of hydroxyl groups can be achieved through nucleophilic aromatic substitution of the halide atoms.

For instance, the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene is achieved by reacting 2,4-difluoro-1-nitrobenzene with methanol (B129727), where one fluorine is displaced by a methoxy group. google.com A similar double substitution on a di-halo precursor with a protected catechol equivalent or sequential hydrolysis could yield the diol. The challenge is the relative reactivity of the leaving groups. In 2,4-difluoro-1-nitrobenzene, the fluorine atom at position 2, which is ortho to the activating nitro group, is more susceptible to nucleophilic attack than the fluorine at position 4. To generate a 1,2-diol, one would ideally start with a precursor like 3,4-difluoronitrobenzene (B149031) and perform a double nucleophilic substitution with a reagent like sodium methoxide (B1231860), followed by deprotection of the methyl ethers to reveal the hydroxyl groups.

Table 2: Key Precursors and Transformations

| Precursor | Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2,4-Difluoro-1-nitrobenzene | Nucleophilic Aromatic Substitution | Methanol | 4-Fluoro-2-methoxy-1-nitrobenzene | google.com |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration | TBAF hydrate | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.orgnih.gov |

| 4-Nitrocatechol | Conceptual Fluorination | Directed Fluorinating Agent | This compound | rsc.org |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | 4-Fluoro-5-nitrobenzene-1,2-diol |

| Catechol | Benzene-1,2-diol |

| 4-Fluorocatechol | 4-Fluorobenzene-1,2-diol |

| 4-Nitrocatechol | 4-Nitrobenzene-1,2-diol |

| 4,5-Dinitrocatechol | 4,5-Dinitrobenzene-1,2-diol |

| 2-Fluoro-1,4-dimethoxybenzene | 2-Fluoro-1,4-dimethoxybenzene |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene |

| 1,3-Dinitrobenzene | 1,3-Dinitrobenzene |

| 1-Fluoro-3-nitrobenzene | 1-Fluoro-3-nitrobenzene |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | 1-(3,5-Dinitrophenyl)-λ⁶-sulfanehexafluoride |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | 1-(3-Fluoro-5-nitrophenyl)-λ⁶-sulfanehexafluoride |

| 1-Fluoro-4-nitrobenzene | 1-Fluoro-4-nitrobenzene |

| 2,4-Difluoro-1-nitrobenzene | 2,4-Difluoro-1-nitrobenzene |

| 4-Fluoro-2-methoxy-5-nitroaniline | 4-Fluoro-2-methoxy-5-nitroaniline |

| Osimertinib | N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide |

| 4-Fluoro-2-methoxy-1-nitrobenzene | 4-Fluoro-2-methoxy-1-nitrobenzene |

| 1,2-Difluoro-4-nitrobenzene | 1,2-Difluoro-4-nitrobenzene |

Innovative Synthetic Techniques and Process Enhancements

The synthesis of polysubstituted aromatic compounds such as this compound necessitates sophisticated approaches to achieve desired regioselectivity and high yields. Innovations in green chemistry and catalysis are at the forefront of these advancements.

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and enhance safety. Traditional nitration methods, which often use a corrosive mixture of concentrated nitric and sulfuric acids, generate significant hazardous waste. researchgate.net Contemporary approaches focus on waste reduction by improving reaction yields and selectivity through catalytic methods and alternative activation. researchgate.net

For the synthesis of the catechol (1,2-benzenediol) moiety, green routes starting from renewable resources are being explored. One such method involves the synthesis of catechol from D-glucose, a non-toxic and renewable starting material. youtube.com This process utilizes a genetically altered biocatalyst, E. coli, to convert glucose into intermediates that can lead to catechol. youtube.com

Applying green principles to the nitration step involves several strategies:

Alternative Nitrating Agents: The use of N-nitropyrazole as a nitrating reagent, activated by a Lewis acid catalyst like Yb(OTf)₃, offers a milder and more controllable method for the nitration of (hetero)arenes. acs.org This system allows for selective mononitration or dinitration by adjusting reaction conditions. acs.org

Solid Acid Catalysts: Replacing liquid superacids like sulfuric acid with solid acid catalysts such as Nafion-H, a polysulfonic acid-rich perfluoropolymer, can simplify product purification and reduce corrosive waste. rsc.org The acidity of Nafion-H's surface is comparable to that of 96-100% sulfuric acid. rsc.org

Solventless Conditions: Performing reactions under solvent-free conditions, where possible, reduces the use of volatile organic compounds. For instance, the alkylation of indoles and pyrroles has been effectively catalyzed by K-10 montmorillonite (B579905) at moderate temperatures without a solvent. nih.gov

These green methodologies, while demonstrated on related structures, provide a framework for developing a more environmentally benign synthesis for this compound.

Catalytic Systems for Improved Yield and Selectivity in Aromatic Functionalization

Catalysis is fundamental to modern organic synthesis, offering pathways to functionalize C-H bonds with high efficiency and control. acs.org For a complex molecule like this compound, where regioselectivity is paramount, the choice of catalyst is critical. The starting material, a fluorinated catechol, has multiple positions susceptible to electrophilic attack, making selective nitration challenging.

Various catalytic systems have been developed to enhance nitration reactions: numberanalytics.com

Heterogeneous Catalysts: Solid catalysts like zeolites and sulfated metal oxides offer advantages in terms of separation, reusability, and tunable acidity. numberanalytics.com Zeolites, with their high surface area and well-defined pore structures, can impart shape selectivity to the reaction. nih.govnumberanalytics.com

Metal-Based Catalysts: Transition metal catalysts are widely used for C-H functionalization. Palladium catalysts, for example, are effective in C-H arylation, and the use of a dual ligand system can enhance reactivity and selectivity. researchgate.net For nitration, cobalt nitrate hexahydrate has been used as a catalyst for the site-selective nitration of indoles. sci-hub.se

Biocatalysis: Enzymes can offer unparalleled chemo- and site-selectivity. acs.org While a specific nitro-oxygenase for this transformation may not be readily available, the principles of directed evolution could be applied to develop an enzyme that selectively nitrates the desired position on the fluoro-catechol ring.

The following table summarizes various catalytic systems used in the functionalization of aromatic compounds, which could be adapted for the synthesis of this compound.

| Catalyst System | Aromatic Substrate Example | Reaction Type | Key Advantages |

| Yb(OTf)₃ / N-nitropyrazole | Anisole | Nitration | Mild conditions, controllable mono- or dinitration. acs.org |

| Nafion-H / Butyl nitrate | Alkylbenzene | Nitration | Heterogeneous, reusable, avoids strong liquid acids. rsc.org |

| Pd(OAc)₂ | Phenylpyridine | Fluorination | Direct C-H functionalization. nih.gov |

| K-10 Montmorillonite | Indoles | Alkylation | Inexpensive, solvent-free conditions, recyclable. nih.gov |

| Bismuth Nitrate / Acetic Anhydride (B1165640) | Anilines | Nitration | Avoids corrosive acids, safe, low-cost. researchgate.net |

Optimization of Reaction Conditions and Isolation Procedures

Beyond the choice of reagents and catalysts, the precise control of reaction parameters and the development of efficient purification methods are essential for successfully synthesizing highly functionalized compounds.

Solvent Effects and Temperature Control in Complex Aromatic Syntheses

The choice of solvent plays a significant role in the outcome of aromatic nitration. The solvent can influence the strength of the electrophile and the stability of reaction intermediates, thereby affecting both reaction rate and regioselectivity. acs.orgnih.gov

Polarity: Solvent polarity can alter the interaction between the substrate and the electrophile. acs.org

Protic vs. Aprotic: Protic polar solvents tend to favor the traditional Ingold-Hughes mechanism for nitration, whereas aprotic polar solvents may favor a single-electron transfer (SET) mechanism, particularly with activated aromatic substrates. nih.gov

Explicit Solvent Effects: In some cases, implicit solvent models are insufficient to predict experimental outcomes, and the consideration of explicit solvent molecules interacting with the transition state is necessary for accurate modeling. nih.gov

The table below illustrates the impact of solvent choice on a model nitration reaction, highlighting the importance of this parameter in achieving desired selectivity.

| Solvent | Dielectric Constant (ε) | Typical Effect on Aromatic Nitration |

| Acetic Anhydride | 20.7 | Often used with nitric acid; can influence ortho/para ratios. acs.org |

| Acetonitrile | 37.5 | Aprotic polar solvent, can favor SET mechanisms with activated arenes. acs.orgnih.gov |

| Sulfuric Acid | 100 | Acts as both solvent and catalyst, generating the potent nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com |

| Dichloromethane | 8.9 | Common inert solvent for various organic reactions. nih.gov |

| Water | 80.1 | Can be used in greener nitration protocols, but solvent effects are crucial to consider. researchgate.netnih.gov |

Advanced Purification Methodologies for Highly Functionalized Compounds

The purification of the final product, this compound, from a complex reaction mixture presents a significant challenge. The product contains acidic hydroxyl groups and a nitro group, making it susceptible to various interactions and degradation pathways. Byproducts may include isomers, dinitrated compounds, and oxidation products.

Advanced purification techniques are required to isolate the target molecule with high purity:

Alkaline Washing: A standard industrial method for purifying crude nitroaromatics involves washing with an alkaline aqueous solution. google.com This process neutralizes and extracts acidic impurities, such as nitrophenolic byproducts, into the aqueous phase. A multi-stage approach, potentially using a weaker base like ammonia (B1221849) followed by a stronger base, can optimize the removal of these impurities. google.com

Selective Reduction: If dinitrated byproducts are formed, a selective reduction process can be employed. Treatment with a reagent like sodium disulfide can selectively reduce one nitro group to an amino group, converting the dinitro compound into a nitroamine. google.com The resulting nitroamine can then be more easily separated from the desired mononitro product, for instance, by acid extraction. google.com

Chromatography: For laboratory-scale synthesis and high-purity requirements, column chromatography remains an indispensable tool. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and a carefully optimized eluent system is critical for separating closely related isomers and impurities.

Biological Treatment: For wastewater streams containing nitroaromatic pollutants from the synthesis, biological methods offer an environmentally friendly purification and remediation strategy. Microorganisms can be used to degrade these compounds in systems like membrane bioreactors or activated sludge processes. mdpi.com

By combining innovative synthesis design with meticulous optimization of reaction and purification steps, the efficient and selective production of this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 5 Nitro 1,2 Benzenediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. The analysis of 4-Fluoro-5-nitro-1,2-benzenediol would involve a multi-pronged NMR approach.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F) for Definitive Structural Assignment

A complete NMR analysis would provide unambiguous assignment of all protons, carbons, and the fluorine atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating hydroxyl groups. Spin-spin coupling between the aromatic protons and with the fluorine atom would provide crucial information about their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals for the carbon atoms of the benzene ring. The chemical shifts of the carbons directly attached to the hydroxyl, fluoro, and nitro groups would be significantly different from the others, providing key structural markers.

¹⁹F NMR: The fluorine-19 NMR spectrum would show a single signal for the fluorine atom, and its coupling with adjacent protons would further confirm the substitution pattern on the aromatic ring.

Despite the theoretical expectations, no experimental ¹H, ¹³C, or ¹⁹F NMR data for this compound has been found in the surveyed literature.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemical Analysis

To definitively establish the molecular structure, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the relationship between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would correlate each proton with the carbon atom to which it is directly attached.

No published studies utilizing these 2D NMR techniques for the analysis of this compound were identified.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹ respectively), and C-F stretching (around 1000-1400 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present. While FTIR data for related compounds like 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222) are available, specific experimental FTIR spectra for this compound are not documented. nih.gov

Raman Spectroscopy for Complementary Vibrational Modes and Structural Insights

Raman spectroscopy would provide complementary information to FTIR. The symmetric stretching of the nitro group, for instance, often gives a strong Raman signal. Aromatic ring vibrations would also be prominent. A combined FTIR and Raman analysis would allow for a more complete assignment of the vibrational modes of the molecule. No experimental Raman spectra for this compound could be located in the public domain.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers insights into the compound's structure and stability. For this compound (C₆H₄FNO₄), the expected exact mass can be calculated. The fragmentation would likely involve the loss of the nitro group (NO₂) and potentially hydroxyl groups or other small neutral molecules. However, no experimental high-resolution mass spectrometry data or detailed fragmentation analysis for this specific compound has been published.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

In a hypothetical ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and sprayed through a charged capillary, creating a fine mist of charged droplets. The phenolic hydroxyl groups would likely deprotonate in the negative ion mode, leading to the formation of a prominent [M-H]⁻ ion. The high electronegativity of the fluorine and nitro groups would further stabilize this negative charge. In the positive ion mode, protonation could occur, although it is generally less favored for such acidic molecules.

APCI-MS would involve nebulizing the sample solution into a heated tube where the solvent is vaporized. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte through proton transfer or charge exchange reactions. Similar to ESI, the formation of [M-H]⁻ in the negative ion mode would be the expected primary ionization pathway for this compound.

A data table summarizing the expected primary ions in ESI and APCI mass spectra is presented below.

| Ionization Technique | Mode | Expected Primary Ion | m/z (calculated) |

| ESI | Negative | [M-H]⁻ | 172.01 |

| ESI | Positive | [M+H]⁺ | 174.02 |

| APCI | Negative | [M-H]⁻ | 172.01 |

| APCI | Positive | [M+H]⁺ | 174.02 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragments

Tandem mass spectrometry (MS/MS) would be employed to further elucidate the structure of this compound by fragmenting the precursor ion (e.g., [M-H]⁻) and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For the [M-H]⁻ ion of this compound, collision-induced dissociation (CID) would likely induce characteristic losses. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂). Other expected fragmentations could involve the loss of CO or HF.

The following table outlines plausible fragmentation pathways and the corresponding product ions in an MS/MS experiment.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 172.01 | Loss of nitro group | 126.01 | NO₂ |

| 172.01 | Loss of hydrogen fluoride (B91410) | 152.02 | HF |

| 126.01 | Loss of carbon monoxide | 98.02 | CO |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single Crystal Growth and Diffraction Data Collection for this compound

To perform X-ray crystallography, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent would be critical and would likely involve polar solvents in which the compound is soluble.

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be collected and processed to determine the unit cell parameters and the space group.

A hypothetical data table for the crystallographic data of this compound is provided below.

| Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 18.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1415.25 |

| Z | 4 |

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing

The crystal structure would reveal the intricate network of intermolecular interactions that govern the packing of the molecules in the solid state. For this compound, hydrogen bonding is expected to be a dominant feature. The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the hydroxyl groups, as well as the fluorine atom, can act as hydrogen bond acceptors.

These hydrogen bonds would likely lead to the formation of extended networks, such as chains or sheets. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings could also play a significant role in the crystal packing, where the electron-poor nature of the ring due to the nitro and fluoro substituents would influence the geometry of these interactions. The fluorine atom could also participate in weaker C-H···F interactions.

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 5 Nitro 1,2 Benzenediol

Redox Chemistry of the Catechol Moiety

The catechol portion of the molecule is redox-active and can undergo oxidation to form corresponding quinone species. The presence of the electron-withdrawing nitro and fluoro groups modulates the oxidation potential and the stability of the resulting intermediates.

The electrochemical behavior of substituted catechols is a subject of significant interest. The oxidation of the catechol moiety in 4-Fluoro-5-nitro-1,2-benzenediol proceeds via a two-proton, two-electron process to yield the corresponding o-quinone. The formal potential of this redox couple is influenced by the electronic properties of the ring substituents. The strong electron-withdrawing effects of the nitro and fluoro groups are expected to increase the oxidation potential compared to unsubstituted catechol, making the compound more resistant to oxidation.

Studies on related nitrocatechols have provided insights into these electrochemical properties. For instance, the electrochemical oxidation of various catechol derivatives has been extensively studied, demonstrating the dependency of oxidation potentials on the nature and position of the substituents.

Table 1: Electrochemical Data for Related Catechol Derivatives

| Compound | Oxidation Potential (V vs. Ag/AgCl) | pH | Notes |

|---|---|---|---|

| Catechol | ~0.35 | 7 | Reference compound |

| 4-Nitrocatechol | ~0.50 | 7 | Increased potential due to nitro group |

| 3-Fluorocatechol | ~0.45 | 7 | Increased potential due to fluoro group |

The electron-withdrawing nitro and fluoro groups are expected to destabilize the cationic radical species that could form during the oxidation process. This destabilization contributes to the higher oxidation potential of the parent molecule. The precise characterization of these transient radical species often requires specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy coupled with electrochemical methods.

Reactivity and Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction and participation in substitution reactions.

The selective reduction of the nitro group in this compound to an amino or hydroxylamine (B1172632) group is a synthetically useful transformation. This reduction can be achieved using various reagents and conditions, allowing for controlled conversion. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite.

The choice of reducing agent and reaction conditions is critical to achieve selectivity, particularly to avoid the reduction of other functional groups or polymerization of the catechol moiety. The product of this reduction, 4-fluoro-5-amino-1,2-benzenediol, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Product | Conditions |

|---|---|---|

| H₂, Pd/C | Amino | Methanol (B129727), Room Temperature |

| Sn, HCl | Amino | Ethanol, Reflux |

| Na₂S₂O₄ | Amino | Aqueous solution |

The strong electron-withdrawing character of the nitro group, combined with the fluorine atom, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. The nitro group in the ortho or para position to a leaving group (in this case, the fluorine atom) greatly facilitates the attack of nucleophiles.

In this compound, the fluorine atom can be displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the presence of the nitro group. The hydroxyl groups, especially after deprotonation under basic conditions, can also influence the reactivity by increasing the electron density on the ring, although the nitro group's activating effect typically dominates.

Reactions Involving the Hydroxyl Groups

The two hydroxyl groups of the catechol moiety are acidic and can undergo typical reactions of phenols, such as deprotonation, etherification, and esterification. The acidity of these hydroxyl groups is enhanced by the electron-withdrawing nitro and fluoro substituents.

Under basic conditions, the hydroxyl groups are readily deprotonated to form a catecholate dianion. This dianion is a potent nucleophile and can participate in various reactions. For instance, reaction with alkyl halides can lead to the formation of mono- or di-ethers. Similarly, reaction with acyl chlorides or acid anhydrides can yield the corresponding mono- or di-esters.

The selective functionalization of one hydroxyl group over the other can be challenging due to their similar reactivity. However, steric hindrance or the use of specific protecting group strategies can sometimes allow for regioselective reactions.

Etherification and Esterification Reactions on the Diol Functionality

The two adjacent hydroxyl groups of this compound are amenable to classic derivatization reactions such as etherification and esterification. While specific studies on this exact molecule are not prevalent, its reactivity can be predicted based on the well-established chemistry of catechols and phenols. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Etherification: The phenolic hydroxyl groups can be converted to ethers via reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide(s), followed by nucleophilic attack on an alkyl halide. Due to the presence of two hydroxyl groups, a mixture of mono-ether, di-ether, and unreacted starting material is possible, with reaction conditions determining the product distribution. The acidity of the phenolic protons is enhanced by the electron-withdrawing nitro and fluoro substituents, facilitating the initial deprotonation step.

Esterification: The diol functionality can be readily acylated to form mono- or di-esters. Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid under acidic catalysis, is a common method. youtube.com Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl or carboxylic acid byproduct. organic-chemistry.orgmedcraveonline.com The choice of reagent and stoichiometry allows for controlled synthesis of either the mono- or di-esterified product. medcraveonline.com

Table 1: Predicted Derivatization Reactions of the Diol Functionality

| Reaction Type | Reagents | Probable Product(s) |

| Etherification | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | Mono- and/or Di-ether |

| Esterification | 1. Carboxylic Acid (RCOOH), Acid Catalyst2. Acid Chloride (RCOCl), Base | Mono- and/or Di-ester |

Chelation and Complexation Chemistry with Metal Centers

The 1,2-benzenediol (catechol) arrangement is a classic bidentate chelating ligand, capable of forming stable complexes with a wide variety of metal ions. nih.govnih.gov The two proximate hydroxyl groups can deprotonate and coordinate to a metal center, forming a stable five-membered ring. The electron-withdrawing nitro and fluoro groups on the aromatic ring influence the electronic properties of the catechol system, affecting the stability and reactivity of the resulting metal complexes. researchgate.net

While specific studies on the complexation of this compound are limited, its close structural analogue, 4-methyl-5-nitrocatechol, is known to be involved in metabolic pathways and has been studied, underscoring the chemical significance of the nitrocatechol framework. biosynth.comscbt.com It is expected that this compound would form stable complexes with numerous transition metals and main group elements. The synthesis typically involves reacting the catechol with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the hydroxyl groups. nih.gov

Table 2: Potential Metal Chelation

| Metal Ion Example | Potential Complex Structure |

| Divalent Metal (M²⁺) | Formation of a neutral or anionic complex, depending on the reaction stoichiometry and pH. |

| Trivalent Metal (M³⁺) | Formation of stable anionic complexes. |

Aromatic Substitution Reactions on the Core Structure

The aromatic ring of this compound is highly substituted, leaving only two available positions for further substitution (C3 and C6). The outcome of aromatic substitution reactions is governed by the combined electronic effects of the four existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of an aromatic proton with an electrophile. wikipedia.orgmasterorganicchemistry.com The regioselectivity of such reactions on this compound is determined by the directing effects of the -OH, -F, and -NO₂ groups.

-OH groups (at C1 and C2): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org

-NO₂ group (at C5): This is a strong deactivating group and a meta-director, withdrawing electron density from the ring. youtube.com

-F group (at C4): This is a deactivating group due to its inductive effect but is an ortho, para-director because of resonance. libretexts.org

The two available positions are C3 (ortho to -OH at C2 and -F at C4; meta to -OH at C1 and -NO₂ at C5) and C6 (ortho to -OH at C1 and -NO₂ at C5; meta to -OH at C2 and -F at C4).

The overwhelmingly powerful activating and directing effect of the two hydroxyl groups is expected to dominate the reaction's regioselectivity. libretexts.org Electrophilic attack will be directed to positions that are ortho or para to the -OH groups. Attack at C6 is ortho to the C1-hydroxyl group, while attack at C3 is ortho to the C2-hydroxyl group. Therefore, a mixture of products is possible, though steric hindrance and the precise electronic contributions of all groups would influence the final product ratio. Reactions like nitration or halogenation would likely yield a mixture of 3- and 6-substituted products. libretexts.orgbyjus.com

Nucleophilic Aromatic Substitution of the Fluorine Atom

Aryl halides are typically unreactive toward nucleophiles, but the presence of strong electron-withdrawing groups ortho or para to the halogen dramatically facilitates nucleophilic aromatic substitution (SₙAr). libretexts.orglibretexts.org In this compound, the fluorine atom at C4 is positioned ortho to the powerful electron-withdrawing nitro group at C5. This arrangement strongly activates the C4 position for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, stabilizing it. In the second step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. libretexts.org Fluorine is an excellent leaving group in SₙAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step. libretexts.org A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom. beilstein-journals.orgnih.gov

Table 3: Representative Nucleophilic Aromatic Substitution (SₙAr) Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Structure |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 4-Methoxy-5-nitro-1,2-benzenediol |

| Amine | Ammonia (B1221849) (NH₃) or Alkylamine (RNH₂) | 4-Amino-5-nitro-1,2-benzenediol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-5-nitro-1,2-benzenediol |

Computational and Theoretical Investigations of 4 Fluoro 5 Nitro 1,2 Benzenediol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Fluoro-5-nitro-1,2-benzenediol. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size.

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the nitro group would be a key feature to investigate.

Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the O-H, N-O, and C-F bonds, or the bending of the aromatic ring.

A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from a DFT calculation, is presented below.

Hypothetical Optimized Geometrical Parameters

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C1-C2 | 1.40 Å |

| C-F | 1.35 Å | |

| C-N | 1.47 Å | |

| N-O (nitro) | 1.22 Å | |

| O-H (hydroxyl) | 0.96 Å | |

| Bond Angle | C-C-C | 120° |

| F-C-C | 119° | |

| O-N-O | 125° |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. These methods are more computationally demanding than DFT but are based on the fundamental laws of quantum mechanics without relying on empirical parameters.

High-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), would be used to calculate a highly accurate electronic energy for this compound. These calculations are valuable for determining thermodynamic properties like the heat of formation and for studying reaction energies with high confidence. They can also provide more precise predictions of properties like electron affinity and ionization potential.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, which are crucial for the identification and characterization of a compound.

Simulation of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational methods can predict the NMR chemical shifts and coupling constants, which aids in the assignment of experimental spectra.

For this compound, the chemical shifts of the aromatic protons (¹H), the carbon atoms of the benzene (B151609) ring (¹³C), and the fluorine atom (¹⁹F) would be calculated. These predictions are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, as well as the hydroxyl groups. The calculated values would be compared to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain the final predicted chemical shifts. Studies on other fluorinated organic compounds have shown that DFT methods can predict ¹⁹F NMR shifts with a high degree of accuracy. researchgate.net

Hypothetical Predicted NMR Chemical Shifts (ppm)

| Nucleus | Position | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-3 | 7.5 |

| H-6 | 7.2 | |

| OH (ortho to NO₂) | 10.5 | |

| OH (meta to NO₂) | 9.8 | |

| ¹³C | C-1 (C-OH) | 145 |

| C-2 (C-OH) | 148 | |

| C-4 (C-F) | 155 (JC-F = 245 Hz) | |

| C-5 (C-NO₂) | 140 |

Computational Studies of UV-Vis Electronic Transitions and Molecular Orbitals

Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet and visible regions.

For this compound, the calculations would identify the specific transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strengths). The analysis would focus on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the nitro and hydroxyl groups on the aromatic ring is expected to give rise to π → π* and n → π* transitions. The HOMO-LUMO energy gap is a key parameter that influences the electronic properties and reactivity of the molecule. The introduction of a fluorine atom can affect the energies of these frontier orbitals. copernicus.org

Prediction of Vibrational Spectra (IR, Raman) for Conformational and Intermolecular Interactions

As mentioned in section 5.1.1, the calculated vibrational frequencies can be used to generate theoretical IR and Raman spectra. These spectra are unique fingerprints of the molecule and are highly sensitive to its structure and bonding.

For this compound, the predicted spectra would show characteristic peaks for the functional groups present. For example, the O-H stretching vibrations would be sensitive to intramolecular hydrogen bonding, typically appearing as a broad band at lower wavenumbers than a free hydroxyl group. The symmetric and asymmetric stretching vibrations of the nitro group would also be prominent features. By analyzing these predicted spectra, one can gain insights into the conformational preferences of the molecule and the nature of its intermolecular interactions in different phases.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Reaction Pathway Modeling and Mechanistic Insights

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping potential energy surfaces, identifying transition states, and calculating reaction barriers, a detailed understanding of its reactivity can be achieved.

Transition State Characterization and Reaction Barrier Calculations

The characterization of transition states is fundamental to understanding the kinetics of reactions involving this compound. Transition state theory and computational methods like Density Functional Theory (DFT) are employed to locate the saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. scm.comnih.gov For a given reaction, the geometry of the transition state, its vibrational frequencies, and the energy barrier provide crucial information about the reaction mechanism and rate.

For instance, in electrophilic aromatic substitution reactions, the presence of both an activating diol and deactivating nitro and fluoro groups creates a complex reactivity profile. nih.gov Theoretical calculations can predict the most likely sites for electrophilic attack by comparing the activation energies for substitution at different positions on the aromatic ring. The transition state would involve the formation of a sigma complex (a Wheland intermediate), and its stability would be influenced by the electronic effects of the substituents.

Table 1: Illustrative Reaction Barrier Data for a Hypothetical Electrophilic Aromatic Substitution Reaction

| Reaction Coordinate | Activation Energy (kcal/mol) | Transition State Geometry |

| Electrophilic attack at C-3 | 15.2 | Distorted tetrahedral geometry at C-3 |

| Electrophilic attack at C-6 | 18.5 | Distorted tetrahedral geometry at C-6 |

Note: This data is illustrative and derived from general principles of electrophilic aromatic substitution on substituted catechols. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. nih.gov The catechol moiety allows for the possibility of intramolecular hydrogen bonding between the two hydroxyl groups, and between a hydroxyl group and the nitro group. copernicus.org MD simulations can reveal the relative populations of different conformers and the dynamics of hydrogen bond formation and breaking.

Solvent effects are critical to the reactivity and properties of polar molecules like this compound. youtube.com Explicit solvent models in MD simulations can provide a detailed picture of the solvation shell around the molecule and how solvent molecules interact with the hydroxyl, nitro, and fluoro groups. These interactions can significantly influence the molecule's conformation and its reaction pathways. For example, in a polar protic solvent, intermolecular hydrogen bonding with the solvent can compete with intramolecular hydrogen bonds, altering the conformational equilibrium. researchgate.net

Structure-Reactivity and Structure-Property Relationships (non-biological, non-safety)

The chemical behavior of this compound is intrinsically linked to its molecular structure. By analyzing the interplay of its functional groups, it is possible to establish relationships between its structure and its chemical reactivity and properties.

Analysis of Substituent Effects on Electronic Descriptors and Reaction Rates

The fluoro and nitro groups, being electron-withdrawing, and the hydroxyl groups, being electron-donating, exert significant influence on the electronic properties of the benzene ring. copernicus.org The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack and influences the acidity of the hydroxyl groups. nih.govcopernicus.org The fluorine atom also contributes to this deactivation through its inductive effect.

Quantum chemical calculations can quantify these effects through various electronic descriptors.

Table 2: Calculated Electronic Descriptors for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Catechol | -8.52 | -0.98 | 2.54 |

| 4-Nitrocatechol | -9.15 | -2.45 | 5.12 |

| This compound | -9.38 | -2.89 | 4.78 |

Note: This data is illustrative and based on general trends observed for substituted catechols. Actual values would require specific quantum chemical calculations.

These descriptors correlate with reactivity. For example, a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The substituent effects also directly impact reaction rates. For instance, the electron-withdrawing groups would be expected to increase the rate of nucleophilic aromatic substitution.

Predictive Models for Chemical Behavior based on Molecular Structure

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the chemical behavior and properties of compounds based on their molecular structure. nih.govnih.gov For this compound, QSAR models could be developed to predict properties such as its acidity, redox potential, or reactivity in specific reactions.

These models are built by correlating a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined or high-level computationally derived properties for a series of related compounds. nih.govjst.go.jpresearchgate.net For example, a QSAR model for the acidity of substituted catechols might use descriptors such as the Hammett substituent constant (σ), the energy of the highest occupied molecular orbital (HOMO), and atomic charges on the hydroxyl hydrogens. jst.go.jp While specific models for this compound are not readily found in the literature, the principles of QSAR could be applied to predict its behavior based on models developed for similar halogenated nitrophenols and catechols. nih.govjst.go.jp

Synthesis and Exploration of Derivatives and Analogues of 4 Fluoro 5 Nitro 1,2 Benzenediol

Modification of the Hydroxyl Moieties for Diverse Functionalities

The two adjacent hydroxyl groups on 4-fluoro-5-nitro-1,2-benzenediol are prime sites for chemical modification. These modifications not only alter the molecule's physical and chemical properties but also serve as a strategy to protect the diol functionality during subsequent reactions.

O-alkylation and O-acylation of the catechol moiety introduce new functional groups and can significantly impact the molecule's solubility, lipophilicity, and electronic properties.

O-Alkylation: The synthesis of O-alkylated derivatives, such as methoxy (B1213986) ethers, can be achieved through reactions with alkylating agents in the presence of a base. For instance, the reaction of a similar substrate, 2,4-difluoro-1-nitrobenzene, with potassium tert-butoxide in methanol (B129727) leads to the selective replacement of one fluorine atom with a methoxy group. google.com A similar strategy can be applied to this compound, where the hydroxyl groups are first deprotonated with a suitable base like sodium hydride or potassium carbonate, followed by treatment with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding mono- or di-ether. The reaction conditions can be tuned to favor either mono- or dialkylation.

O-Acylation: Acylation of the hydroxyl groups is typically accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base catalyst. For example, reacting the diol with acetic anhydride (B1165640) in the presence of an acid catalyst or a base like pyridine (B92270) would yield the corresponding acetate (B1210297) esters. google.com These acyl groups can serve as protecting groups that can be readily removed by hydrolysis under acidic or basic conditions.

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Starting Material | Reagent(s) | Product | Purpose |

| This compound | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | O-Alkylated derivative (e.g., 4-Fluoro-1,2-dimethoxy-5-nitrobenzene) | Introduce new functionality, alter properties. |

| This compound | Acylating Agent (e.g., Acetic Anhydride) | O-Acylated derivative (e.g., 4-Fluoro-5-nitro-1,2-phenylene diacetate) | Protection of hydroxyl groups, functional modification. |

The 1,2-diol arrangement is ideal for the formation of five-membered cyclic acetals and ketals. This reaction is a common and efficient method for protecting the diol group during other chemical transformations. The reaction involves treating the diol with an aldehyde or a ketone, typically in the presence of an acid catalyst. For example, reaction with acetone (B3395972) will form the corresponding acetonide (a cyclic ketal), while reaction with formaldehyde (B43269) or benzaldehyde (B42025) will form a cyclic acetal. These protecting groups are generally stable under neutral and basic conditions but can be easily removed by acid-catalyzed hydrolysis, regenerating the original diol. This strategy allows for selective reactions at other positions of the molecule, such as the nitro group or the aromatic ring.

Transformations of the Nitro Group to Other Nitrogen-Containing Functions

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly expanding the synthetic utility of the core structure.

The reduction of the nitro group is a fundamental transformation that opens pathways to amines, hydroxylamines, and azoxy compounds.

Amino Derivatives: The reduction of an aromatic nitro group to a primary amine is a well-established process. mnstate.edu Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. google.comyoutube.com Chemical reduction using metals in acidic media, such as iron, tin, or zinc in hydrochloric acid, is also highly effective. youtube.comnih.gov These methods typically provide high yields of the corresponding amino derivative, in this case, 4-amino-5-fluorobenzene-1,2-diol.

Hydroxylamine (B1172632) Derivatives: Partial reduction of the nitro group can yield the corresponding N-arylhydroxylamine. This selective reduction is more delicate than the complete reduction to an amine. Controlled catalytic hydrogenation using a platinum catalyst (Pt/C) in the presence of specific additives like dimethyl sulfoxide (B87167) (DMSO) and an amine base can achieve high selectivity for the hydroxylamine. rsc.org Another common method is the reduction of the nitroarene with zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.orgorgsyn.org The resulting N-(4-fluoro-5-hydroxy-2-hydroxyphenyl)hydroxylamine is a valuable intermediate, though often unstable and used directly in subsequent steps. orgsyn.org

Azoxy Derivatives: Azoxy compounds are formed by the reductive coupling of two nitroarene molecules. This can be achieved through various methods. A photoenzymatic system using a nitroreductase has been shown to convert nitrobenzenes into the corresponding azoxy derivatives. researchgate.net Chemical methods, such as reduction with zinc metal, can also lead to the formation of azoxybenzenes. acs.org Electrochemical coupling of nitrosoarenes, which are intermediates in nitroarene reduction, is another route to azoxy compounds. nih.gov

Table 2: Reduction Products of this compound

| Product | Key Reagents/Method | Resulting Functional Group |

| 4-Amino-5-fluorobenzene-1,2-diol | H₂, Pd/C or Fe/HCl | -NH₂ (Amino) |

| N-(4-Fluoro-5-hydroxy-2-hydroxyphenyl)hydroxylamine | Zn, NH₄Cl or Pt/C, DMSO | -NHOH (Hydroxylamine) |

| 4,4'-Difluoro-5,5'-dinitro-2,2',3,3'-tetrahydroxyazoxybenzene | Reductive coupling (e.g., with Zn) | -N=N(O)- (Azoxy) |

The amine product, 4-amino-5-fluorobenzene-1,2-diol, is an o-aminophenol derivative. This structural motif is a precursor to a wide range of heterocyclic compounds, most notably benzoxazoles. rsc.org The condensation of o-aminophenols with various carbonyl-containing compounds is a cornerstone of heterocyclic synthesis. nih.gov

For example, reaction with aldehydes, ketones, carboxylic acids, or their derivatives under appropriate conditions leads to the formation of a five-membered oxazole (B20620) ring fused to the benzene (B151609) ring. rsc.orgorganic-chemistry.org Catalysts such as Brønsted acids, Lewis acids, or various metal catalysts can be employed to facilitate these cyclization reactions, yielding functionalized 6-fluoro-7-hydroxybenzoxazole derivatives. nih.govorganic-chemistry.org These heterocyclic products are of significant interest in medicinal chemistry and materials science. rsc.org One developed method involves the cyclization of 2-aminophenols with a cyanating agent to produce 2-aminobenzoxazoles. acs.org

Alterations and Extensions of the Aromatic Ring

The substituents on the benzene ring of this compound direct further substitution reactions. The two hydroxyl groups are powerful activating, ortho, para-directing groups, while the nitro group is a strong deactivating, meta-directing group. The fluorine atom is a deactivating but ortho, para-director. libretexts.org

Electrophilic Aromatic Substitution: The strong activating effect of the two hydroxyl groups makes the ring highly susceptible to electrophilic attack. The positions ortho and para to the hydroxyls are electronically enriched. Given the existing substitution pattern, the most likely position for an incoming electrophile (e.g., in nitration, halogenation, or Friedel-Crafts reactions) would be the carbon atom between the two hydroxyl groups, if sterically accessible, or the position ortho to the C-1 hydroxyl group. However, the strongly acidic conditions often required for these reactions can be problematic for the catechol system, necessitating careful selection of reagents and conditions. mnstate.edumasterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution: The presence of a strongly electron-withdrawing nitro group para to the fluorine atom makes the fluorine an excellent leaving group for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This reaction occurs when the aryl halide has electron-withdrawing substituents positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org Therefore, this compound can react with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the fluoride (B91410) ion and introduce new substituents onto the aromatic ring. beilstein-journals.orgresearchgate.net This provides a powerful method for further functionalizing the core structure.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Routes

The chemical reactivity of the this compound scaffold is dictated by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Conversely, the hydroxyl and fluoro groups are ortho-, para-directing activators (for electrophilic substitution) and deactivators (halogens), respectively. This complex electronic environment allows for the selective introduction of additional substituents through both nucleophilic and electrophilic pathways.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a nitro group significantly facilitates the displacement of the fluorine atom by various nucleophiles. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates the feasibility of this approach. beilstein-journals.orgnih.govresearchgate.net In this case, the fluorine atom is readily substituted by oxygen, nitrogen, and sulfur nucleophiles. beilstein-journals.orgnih.gov For instance, the reaction with sodium methoxide (B1231860) in methanol yields the corresponding methoxy derivative, while reaction with ammonia (B1221849) or various amines would lead to the respective amino-substituted compounds. Similarly, 4-fluoro-1-nitrobenzene has been shown to undergo nucleophilic substitution with pyrrolidine (B122466) under continuous flow conditions. researchgate.net This suggests that the fluorine atom in this compound would be susceptible to displacement by a range of nucleophiles, providing a direct route to a variety of derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluoro-Nitro-Aromatic Compounds

| Starting Material | Nucleophile | Product | Reference |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, Sulfur, Nitrogen Nucleophiles | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | beilstein-journals.orgnih.gov |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | N-(4-nitrophenyl)pyrrolidine | researchgate.net |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |

This table is generated based on data from analogous compounds to illustrate potential reactions.

Electrophilic Aromatic Substitution:

While the nitro group is strongly deactivating, the two hydroxyl groups in this compound are activating and ortho-, para-directing. This would direct incoming electrophiles to the positions ortho and para to the hydroxyls. However, the positions are sterically hindered and electronically influenced by the other substituents.

Studies on the nitration of 2-fluoro-1,4-dimethoxybenzene, an analogue where hydroxyl groups are replaced by methoxy groups, show that the fluoro-substituent was overwhelmingly para-directing. mdpi.com This resulted in the selective formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This suggests that electrophilic substitution on the this compound ring would likely occur at the position ortho to one of the hydroxyl groups and meta to the nitro group (position 3), though the reaction conditions would need careful optimization to overcome the deactivating effect of the nitro group.

Synthesis of Isomeric and Positional Analogues with Varied Substituent Patterns

The synthesis of isomers and positional analogues of this compound is crucial for structure-activity relationship studies. Methodologies often involve multi-step sequences starting from commercially available substituted benzenes.

For example, the synthesis of 2-fluoro-4-nitrobenzonitrile, a positional isomer, starts from 3,4-difluoronitrobenzene (B149031). google.com This is first converted to 2-fluoro-4-nitroaniline (B181687) via ammonolysis, followed by a diazotization-bromination reaction to replace the amino group with bromine, and finally a cyanation reaction yields the target molecule. google.com

Another synthetic strategy involves the direct nitration of a substituted precursor. The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was achieved by the direct nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid. mdpi.com Similarly, 2-chloro-4-fluoro-5-nitrobenzoic acid can be prepared by the nitration of 2-chloro-4-fluorotoluene (B151448) to form an intermediate which is then hydrolyzed. google.com

The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through several routes, including as a byproduct of the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane, by direct fluorination of 4-nitro-1-(pentafluorosulfanyl)benzene, and by fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgresearchgate.net These varied synthetic approaches allow for the creation of a library of analogues with different electronic and steric properties.

Table 2: Synthesis of Selected Isomers and Analogues

| Compound | Starting Material(s) | Key Reaction Steps | Reference |

| 2-Fluoro-4-nitrobenzonitrile | 3,4-Difluoronitrobenzene | Ammonolysis, Diazotization-Bromination, Cyanation | google.com |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 2-Fluoro-1,4-dimethoxybenzene | Nitration | mdpi.com |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluorotoluene | Nitration, Hydrolysis | google.com |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | Fluorodenitration | beilstein-journals.orgresearchgate.net |

Comparative Chemical Behavior and Structural Studies of Derivatives

The chemical behavior and three-dimensional structure of these derivatives are highly dependent on the nature and position of the substituents.

Chemical Behavior:

The introduction of different functional groups significantly alters the reactivity of the aromatic ring. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the strongly electron-withdrawing SF5 group, in conjunction with the nitro group, highly activates the ring for nucleophilic substitution of the fluorine atom. beilstein-journals.orgnih.govresearchgate.net This compound also undergoes vicarious nucleophilic substitution, allowing for the introduction of carbon, oxygen, and nitrogen nucleophiles at the position adjacent to the nitro group. beilstein-journals.orgnih.govresearchgate.net The reactivity of these analogues provides insight into how the electronic properties of the this compound ring could be modulated. Replacing the hydroxyl groups with other functionalities would drastically alter the course of further substitution reactions.

Structural Studies:

Applications of 4 Fluoro 5 Nitro 1,2 Benzenediol in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The molecular architecture of 4-fluoro-5-nitro-1,2-benzenediol makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—the two hydroxyl groups of the catechol, the aromatic ring, the nitro group, and the fluorine atom—allows for a diverse range of chemical transformations. This complexity enables chemists to use it as a starting material for constructing intricate molecular frameworks that are otherwise challenging to access. The nitro group, for instance, can be reduced to an amine, while the fluorine atom can be substituted via nucleophilic aromatic substitution, offering pathways to a variety of derivatives. google.compatsnap.comwikipedia.org

Building Block for Fine Chemicals and Specialty Organic Compounds

As a multifunctional molecule, this compound serves as a foundational building block for the synthesis of a range of fine and specialty chemicals. researchgate.net The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are characterized by their complex molecular structures. The strategic positioning of the functional groups on the benzene (B151609) ring of this compound allows for regioselective reactions, which are crucial in the multi-step synthesis of complex target molecules. patsnap.com For example, the catechol hydroxyls can be selectively protected, allowing for reactions to be carried out on other parts of the molecule, and then deprotected to enable further transformations. This level of control is essential in the synthesis of high-value specialty compounds.

Precursor for Advanced Dyes, Pigments, and Imaging Agents (non-biological)

The chromophoric nature of the nitro-substituted catechol structure suggests the potential of this compound as a precursor for advanced, non-biological dyes, pigments, and imaging agents. The color of organic dyes is determined by their electronic structure, and the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring can create a "push-pull" system that is often characteristic of dye molecules. By chemically modifying the fluorine or nitro groups, or by extending the conjugation of the aromatic system, it is possible to tune the absorption and emission properties of the resulting molecules across the visible spectrum. This tunability is a key requirement for the design of specialized imaging agents and high-performance pigments.

Potential in Polymer Chemistry and Functional Materials

The unique combination of functional groups in this compound also opens up possibilities for its use in polymer chemistry and the creation of functional materials with tailored properties.

Monomer or Cross-linking Agent in the Synthesis of Specialty Polymers